N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-3-14-10-22(25)29-19-12-16(5-6-17(14)19)28-13-21(24)23-15-4-7-18-20(11-15)27-9-8-26-18/h4-7,10-12H,2-3,8-9,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKOCVDQUQQZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the acetamide group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of benzodioxin compounds exhibit promising anticancer properties. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamides have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways .
-
Antimicrobial Properties
- The compound has also been investigated for its antimicrobial effects. Research has shown that specific derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro studies revealed that modifications to the benzodioxin structure enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
-
Neuroprotective Effects
- Neurodegenerative diseases such as Alzheimer's and Parkinson's have been a focus for compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamides. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors.
Synthetic Applications
- Building Blocks in Organic Synthesis
- Pharmaceutical Development
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, enabling comparative analysis of substituent effects and synthetic methodologies.
Structural Analogues from Literature
Key Observations
Substituent Effects on Lipophilicity: The 4-propyl group on the coumarin core in the target compound increases lipophilicity compared to analogues with 4-methyl (e.g., 2k , compound 3 ) or tert-butylphenoxy substituents ( ). This may enhance membrane permeability in biological applications.
Synthetic Methodologies :
- Amide Coupling : The target compound likely employs nucleophilic substitution (e.g., using bromoacetamide intermediates, as in ), contrasting with hydrazide formation in 2k or Schiff base synthesis in compound 3 .
- Catalytic Conditions : Reactions in 1,4-dioxane with ZnCl₂ ( ) are common for coumarin derivatives, while Na₂CO₃-mediated acetylation ( ) is preferred for morpholine systems.
Spectroscopic Signatures: IR Spectroscopy: The target compound’s carbonyl stretches (C=O of acetamide and coumarin) would align with 2k (1730 cm⁻¹ ) and compound 3 (1675 cm⁻¹ ). NMR: The propyl group’s protons (δ ~0.8–1.6 ppm) and benzodioxin aromatic signals (δ ~6.5–7.5 ppm) would distinguish it from tert-butylphenoxy (δ ~1.3 ppm, s, 9H ) or morpholine derivatives (δ ~3.3–4.9 ppm ).
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving 2,3-dihydrobenzo[1,4]-dioxin derivatives and acetamides. The synthesis typically starts with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acylating agents under controlled conditions to yield the target compound. The molecular formula is , and it features a complex structure that includes a benzodioxin core linked to a chromene moiety.
Enzyme Inhibition
One of the primary areas of research involves the compound's inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM).
- Acetylcholinesterase Inhibition :
- Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methylphenylsulfonamide] have shown significant AChE inhibitory activity. For instance, certain derivatives exhibited IC50 values as low as 2.7 µM, indicating potent inhibition which could be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
- α-Glucosidase Inhibition :
- The compound has also been evaluated for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity can help manage blood sugar levels in diabetic patients. Preliminary studies suggest that derivatives of this compound demonstrate promising inhibitory effects against this enzyme .
Antioxidant Activity
Research indicates that compounds containing the benzodioxin and chromene scaffolds possess antioxidant properties. These properties are essential for reducing oxidative stress in cells, which is linked to various chronic diseases including cancer and neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxin and chromene components can significantly influence their pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxin ring | Enhances AChE inhibition |
| Alterations in chromene substituents | Modulates antioxidant activity |
| Variation in acetamide side chains | Influences α-glucosidase inhibition |
Study 1: AChE Inhibition
In a study investigating various derivatives of benzodioxin-based compounds, it was found that specific modifications led to enhanced AChE inhibition compared to standard drugs used for Alzheimer's treatment. The findings suggested that these compounds could serve as lead candidates for further development .
Study 2: Antioxidant Properties
Another study focused on the antioxidant capabilities of related compounds demonstrated that those with a higher degree of hydroxyl substitutions showed increased radical scavenging activity. This suggests that structural optimization could lead to more effective antioxidant agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated intermediates (e.g., acyl chlorides or sulfonyl chlorides) under basic conditions (e.g., Na₂CO₃). Temperature control (e.g., reflux under inert atmosphere) and pH adjustments (pH 8–10) are critical for intermediate stability . Purification often employs recrystallization or column chromatography, with TLC used to monitor reaction progress .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Assign peaks for benzodioxin (δ 4.2–4.4 ppm for -OCH₂CH₂O-) and chromen-2-one (δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., C₂₄H₂₃NO₆, expected [M+H]⁺ at m/z 446.1) .
- X-ray Crystallography : For unambiguous confirmation, use SHELX or WinGX to refine crystal structures .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to structural similarities to bioactive benzodioxin and chromene derivatives. Use fluorometric or colorimetric readouts with positive controls (e.g., known inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Derivatization : Modify substituents on the benzodioxin (e.g., electron-withdrawing groups) or chromen-2-one (e.g., alkyl chain length) .
- Biological Testing : Compare IC₅₀ values across derivatives using dose-response curves.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What crystallographic strategies resolve ambiguities in anisotropic displacement parameters for this compound?
- Methodology : Use SHELXL for high-resolution refinement. Apply TWIN commands for twinned crystals and validate with R-factor convergence (<5%). Cross-check with PLATON to detect missed symmetry or disorder .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodology :
- Re-examine sample purity : Contaminants (e.g., unreacted intermediates) may skew NMR/MS results.
- Validate hydrogen bonding networks : Use Mercury (CCDC) to analyze intermolecular interactions and compare with Etter’s rules for hydrogen-bonding patterns .
- Reconcile torsional angles : Ensure NMR-derived dihedral angles align with crystallographic data using ORTEP visualizations .
Q. What computational methods predict pharmacokinetic properties of this compound?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
